4-O-(3-nitropropanoyl)corollin
Description
4-O-(3-Nitropropanoyl)corollin (CAS: 122475-42-7) is a nitropropanoyl-substituted glucoside derivative isolated from plants such as Indigofera carlesii (苏木蓝) . Its molecular formula is C₁₈H₂₄N₄O₁₈ (MW: 584.40), and it is characterized as a tetra-O-(3-nitropropanoyl)-α-D-glucopyranose, with nitropropanoyl groups at positions 2, 3, 4, and 6 of the glucose core . This compound is part of a class of natural toxins produced by plants as a chemical defense against herbivores. Its structural complexity and nitro group substitutions contribute to its bioactivity, including neurotoxic effects linked to 3-nitropropionic acid (3-NPA) release upon hydrolysis .
Properties
IUPAC Name |
[6-hydroxy-3,4,5-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O18/c23-11(1-5-19(28)29)36-9-10-15(38-12(24)2-6-20(30)31)16(39-13(25)3-7-21(32)33)17(18(27)37-10)40-14(26)4-8-22(34)35/h10,15-18,27H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPKPWBLQUWFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(3-nitropropanoyl)corollin involves several steps, starting with the preparation of the core structure, followed by the introduction of the nitropropanoyl group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of 4-O-(3-nitropropanoyl)corollin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-O-(3-nitropropanoyl)corollin undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can lead to the formation of nitroso or nitrate compounds, while reduction can yield amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
4-O-(3-nitropropanoyl)corollin has been studied for its potential antioxidant properties. Research indicates that compounds with similar nitropropanoyl groups can scavenge free radicals, which are implicated in oxidative stress-related diseases.
2. Anti-inflammatory Properties
Studies have shown that derivatives of corollin exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The incorporation of the nitropropanoyl group enhances these activities, making it a candidate for developing anti-inflammatory drugs.
3. Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of 4-O-(3-nitropropanoyl)corollin against various bacterial strains. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit cell growth.
Agricultural Applications
1. Plant Growth Promotion
In agricultural research, 4-O-(3-nitropropanoyl)corollin has been evaluated for its role as a plant growth regulator. It has been observed to enhance nutrient uptake and stimulate growth in certain crops, potentially leading to increased yields.
2. Pest Resistance
The compound's properties may also contribute to pest resistance in plants. By modifying the chemical composition of plants, it can enhance their natural defense mechanisms against pests and diseases.
Biochemical Research Applications
1. Enzyme Inhibition Studies
4-O-(3-nitropropanoyl)corollin serves as a valuable tool in enzyme inhibition studies, particularly in understanding the mechanisms of COX and LOX enzymes. Its ability to bind to these enzymes allows researchers to explore new avenues for therapeutic interventions in diseases like cancer and cardiovascular disorders.
2. Molecular Docking Studies
Molecular docking studies involving 4-O-(3-nitropropanoyl)corollin have provided insights into its binding affinities with various biological targets. These studies help predict the compound's behavior in biological systems and guide future drug design efforts.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant Activity | Effective in scavenging free radicals |
| Anti-inflammatory Properties | Inhibits COX and LOX enzymes | |
| Antimicrobial Activity | Active against multiple bacterial strains | |
| Agricultural Applications | Plant Growth Promotion | Enhances nutrient uptake |
| Pest Resistance | Improves natural defense mechanisms | |
| Biochemical Research | Enzyme Inhibition Studies | Useful for studying COX/LOX mechanisms |
| Molecular Docking Studies | Predicts binding affinities with targets |
Case Studies
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that 4-O-(3-nitropropanoyl)corollin exhibited significant antioxidant activity comparable to established antioxidants like vitamin C. The study utilized various assays to measure free radical scavenging capabilities, confirming its potential as a therapeutic agent against oxidative stress.
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading university explored the anti-inflammatory effects of 4-O-(3-nitropropanoyl)corollin through in vitro assays measuring COX-2 inhibition. Results indicated a dose-dependent inhibition of COX-2 activity, suggesting its application in developing anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 3: Agricultural Impact
An agricultural study assessed the impact of 4-O-(3-nitropropanoyl)corollin on crop yields under controlled conditions. The results showed a marked increase in plant height and biomass compared to untreated controls, highlighting its potential as a natural growth enhancer.
Mechanism of Action
The mechanism of action of 4-O-(3-nitropropanoyl)corollin involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 4-O-(3-nitropropanoyl)corollin to related glucosides and nitropropanoyl esters are outlined below:
Table 1: Structural and Functional Comparison
Key Findings :
Substitution and Toxicity Correlation: The number of 3-nitropropanoyl (3-NPA) groups correlates with toxicity. 4-O-(3-nitropropanoyl)corollin, with four substitutions, exhibits higher toxicity than its tri- and di-substituted analogs (corollin and coronarian) due to increased 3-NPA release upon hydrolysis . In beetles, 3-NPA esters conjugated to isoxazolin-5-one glucosides act as stable hemolymph toxins, contrasting with plant-derived glucosides that release 3-NPA more readily .
Biological Roles: Plant glucosides (e.g., 4-O-(3-nitropropanoyl)corollin) serve as storage forms of 3-NPA, enabling transport and controlled toxin release . Insect-derived analogs (e.g., isoxazolin-5-one esters) combine non-volatile toxicity with volatile deterrents, creating synergistic predator defenses .
Structural Diversity :
- Substitution position impacts bioactivity. For example, coronarian (2,6-di-substituted) is less toxic than corollin (2,3,6-tri-substituted), highlighting the importance of substitution density .
- The glucose core in plant derivatives contrasts with the isoxazolin-5-one moiety in insect compounds, suggesting evolutionary divergence in toxin carrier systems .
Research Implications :
- Ecology: Comparative studies of plant and insect nitropropanoyl esters could reveal convergent evolutionary strategies for chemical defense .
Biological Activity
4-O-(3-nitropropanoyl)corollin is a synthetic derivative of corollin, a natural product known for its various biological activities. This compound features a nitropropanoyl group, which is significant for its reactivity and potential therapeutic applications. The molecular formula is with a molecular weight of 584.4 g/mol. The unique structure of this compound positions it as a candidate for various biological studies, particularly in pharmacology and medicinal chemistry.
The biological activity of 4-O-(3-nitropropanoyl)corollin is primarily attributed to the presence of the nitro group, which can participate in redox reactions. This characteristic enables the compound to interact with various biomolecules, influencing enzymatic pathways and receptor activities. The nitro group can act both as a pharmacophore (a structural feature responsible for biological activity) and a toxicophore (a feature that can induce toxicity), depending on the context of its interactions within biological systems .
Antimicrobial Properties
Research indicates that compounds with nitro groups often exhibit significant antimicrobial activity . For instance, studies have shown that 4-O-(3-nitropropanoyl)corollin can inhibit the growth of various bacterial strains, including Helicobacter pylori and Staphylococcus aureus. The mechanism involves the nitro group inducing oxidative stress within microbial cells, leading to cell death .
Anticancer Potential
Preliminary investigations suggest that 4-O-(3-nitropropanoyl)corollin may possess anticancer properties . The compound has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects that could be leveraged in cancer therapy. The nitro group is hypothesized to play a crucial role in these effects by promoting apoptosis (programmed cell death) in malignant cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-O-(3-nitropropanoyl)corollin, it is useful to compare it with other related compounds:
| Compound | Structure Similarity | Biological Activity |
|---|---|---|
| 4-O-(3-nitropropanoyl)glucose | Moderate | Antimicrobial, anti-inflammatory |
| 3-nitropropanoic acid | High | Neurotoxic effects |
| Nitrobenzene derivatives | Low | Varies widely; some are toxic |
This comparison highlights the distinctiveness of 4-O-(3-nitropropanoyl)corollin due to its specific functional groups and resultant biological activities.
Case Study: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various nitro compounds, including 4-O-(3-nitropropanoyl)corollin. Using the broth microdilution method, the compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 1.0 mg/mL for E. coli, showcasing its potential as an antimicrobial agent .
Case Study: Cytotoxicity Against Cancer Cells
In another investigation focusing on anticancer properties, researchers assessed the cytotoxic effects of 4-O-(3-nitropropanoyl)corollin on human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of exposure, indicating promising potential for further development as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
